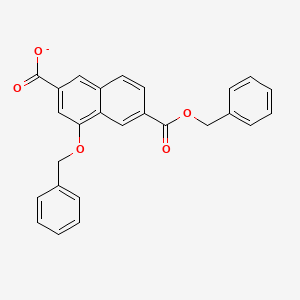![molecular formula C16H17N3S B14179557 6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 879872-55-6](/img/structure/B14179557.png)
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidines often involve large-scale cyclization reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
科学研究应用
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to a depletion of ATP and disruption of energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.
相似化合物的比较
Similar Compounds
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: This compound has similar structural features and biological activities.
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share the thienopyrimidine core and have diverse biological activities.
Uniqueness
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications. Its ability to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis sets it apart from other similar compounds .
属性
CAS 编号 |
879872-55-6 |
|---|---|
分子式 |
C16H17N3S |
分子量 |
283.4 g/mol |
IUPAC 名称 |
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3S/c1-3-13-9-14-15(17-10-18-16(14)20-13)19-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,17,18,19) |
InChI 键 |
XTCGIOAJFXIEJR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(N=CN=C2S1)NC(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
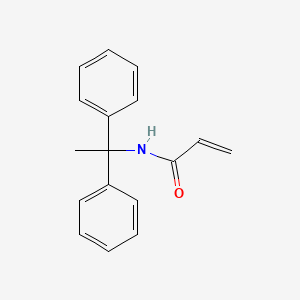

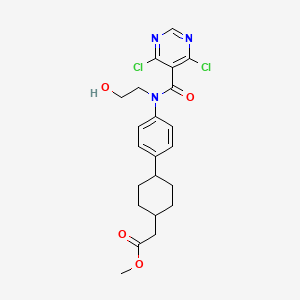
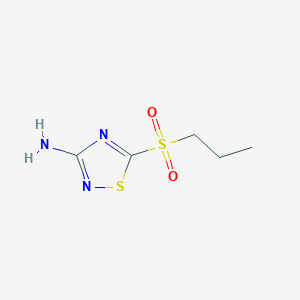

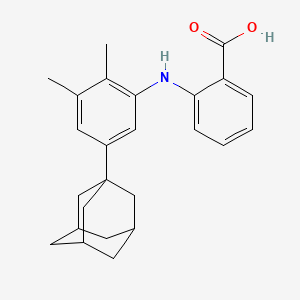

![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
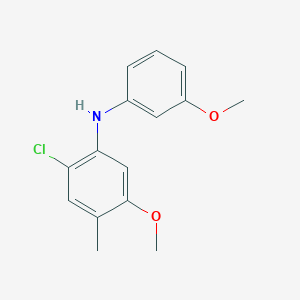
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)

